molecular formula C11H9ClO6 B8405945 2-Chloro-3,4-diacetoxybenzoic acid

2-Chloro-3,4-diacetoxybenzoic acid

Cat. No. B8405945
M. Wt: 272.64 g/mol
InChI Key: FWIZEEJMAMRYAR-UHFFFAOYSA-N
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Patent
US05143910

Procedure details

To a suspension of 2-chloro-3,4-dihydroxybenzoic acid (12.0 g: 63.6 mMol.) in acetic anhydride (36.4 ml) under ice cooling is added concentrated sulfuric acid (1 drop), and the mixture is stirred for 90 minutes. The reaction mixture is diluted with ice water and resulting precipitate is collected by filtration, washed with water, and dried to give 2-chloro-3,4-diacetoxybenzoic acid (16.68 g). Yield: 96%.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
36.4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([OH:11])=[C:9]([OH:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]>C(OC(=O)C)(=O)C.S(=O)(=O)(O)O>[Cl:1][C:2]1[C:10]([O:11][C:4](=[O:5])[CH3:3])=[C:9]([O:12][C:10](=[O:11])[CH3:9])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1O)O
Name
Quantity
36.4 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting precipitate
FILTRATION
Type
FILTRATION
Details
is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC(=C1OC(C)=O)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.68 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 192.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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